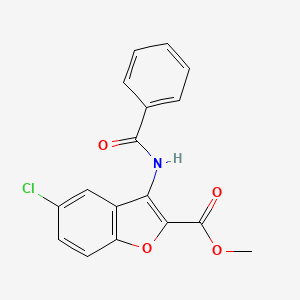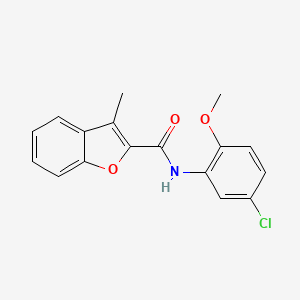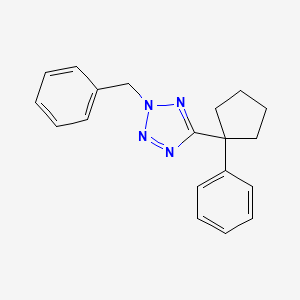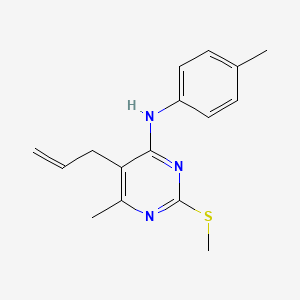
4-(4-acetyl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-acetyl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine, also known as ADP or Adenosine Diphosphate, is a molecule that plays an important role in many biological processes. It is a nucleotide that is involved in energy transfer within cells and is also a signaling molecule that can affect various physiological processes.
Scientific Research Applications
Antiproliferative Activities
Compounds related to 4-(4-acetyl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated significant antiproliferative activity, with certain derivatives showing promising potential as anticancer agents (L. Mallesha et al., 2012). This suggests that structural analogs, including this compound, could be explored for their anticancer properties.
Anti-Inflammatory and Analgesic Properties
Research on novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone indicated significant anti-inflammatory and analgesic activities. These compounds, which include piperazinyl and pyrimidine moieties, were found to inhibit cyclooxygenase-1/2 (COX-1/COX-2) and showed high selectivity and efficacy in reducing pain and inflammation (A. Abu‐Hashem et al., 2020). This highlights the potential of compounds with similar structures in the development of new anti-inflammatory and analgesic drugs.
Antimicrobial Effects
The synthesis and biological evaluation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives revealed notable antimicrobial activities. These compounds were effective against various bacterial and fungal strains, suggesting the utility of piperazine derivatives in combating infectious diseases (R. Rajkumar et al., 2014). As such, analogs like this compound could be explored further for antimicrobial applications.
Plant Growth Regulation
Interestingly, plant growth retardants, including compounds with pyrimidine and imidazole structures, have been applied in physiological research. They offer valuable insights into the regulation of terpenoid metabolism related to phytohormones and sterols, affecting cell division and senescence (K. Grossmann, 1990). This suggests potential agricultural and horticultural applications for structurally related compounds.
properties
IUPAC Name |
1-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-11-12(2)21(10-18-11)15-8-14(16-9-17-15)20-6-4-19(5-7-20)13(3)22/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJPSLXQEDKSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)
![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)
![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)
![5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5562639.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(1H-imidazol-2-yl)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5562661.png)


![4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)
![N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5562678.png)